BenchChemオンラインストアへようこそ!

Tigecycline

Ribosome Binding Affinity Mechanism of Action Glycylcycline Potency

Tigecycline is a first-in-class glycylcycline that overcomes ribosomal protection (e.g., TetM) and efflux-mediated resistance, retaining activity against MDR Gram-negatives (CRE, Acinetobacter) and rapidly growing mycobacteria where standard tetracyclines fail. Procure this essential tool for resistance surveillance, AST panels, and novel inhibitor screening.

Molecular Formula C29H39N5O8
Molecular Weight 585.6 g/mol
CAS No. 220620-09-7
Cat. No. B15562696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTigecycline
CAS220620-09-7
Molecular FormulaC29H39N5O8
Molecular Weight585.6 g/mol
Structural Identifiers
InChIInChI=1S/C29H39N5O8/c1-28(2,3)31-11-17(35)32-15-10-16(33(4)5)13-8-12-9-14-21(34(6)7)24(38)20(27(30)41)26(40)29(14,42)25(39)18(12)23(37)19(13)22(15)36/h10,12,14,21,31,36-37,40,42H,8-9,11H2,1-7H3,(H2,30,41)(H,32,35)/t12-,14-,21-,29-/m0/s1
InChIKeySOVUOXKZCCAWOJ-HJYUBDRYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tigecycline (CAS 220620-09-7): A Procurement-Focused Overview of a Third-Generation Glycylcycline Antibiotic


Tigecycline (CAS 220620-09-7) is a first-in-class, semisynthetic glycylcycline antibiotic, structurally defined as the 9-t-butylglycylamido derivative of minocycline [1]. It was developed to address the global threat of emerging antibiotic resistance and is a third-generation tetracycline derivative [2]. Tigecycline acts by inhibiting bacterial protein synthesis through binding to the 30S ribosomal subunit, preventing aminoacyl-tRNA accommodation [3]. Its clinical utility is established for complicated skin and skin structure infections (cSSSI) and complicated intra-abdominal infections (cIAI) in adults [4].

Why Generic Tetracycline Substitution Fails: A Quantitative Case for Tigecycline Procurement


Direct substitution of tigecycline with first- or second-generation tetracyclines (e.g., tetracycline, minocycline, doxycycline) is scientifically unsound for applications involving tetracycline-resistant pathogens. This is due to tigecycline's engineered evasion of two primary resistance mechanisms: ribosomal protection (e.g., TetM) and specific efflux pumps (e.g., TetA-E, TetK) [1]. Standard tetracyclines are rendered ineffective by these widespread determinants, whereas tigecycline retains clinically relevant activity [2]. Therefore, procurement decisions for antimicrobial testing or clinical research must be based on the quantitative, comparator-driven evidence presented below, rather than on class-level assumptions [3].

Tigecycline (CAS 220620-09-7): A Quantitative, Comparator-Driven Evidence Guide for Scientific Procurement


Superior Ribosomal Binding Affinity: Tigecycline vs. Minocycline and Tetracycline

Tigecycline demonstrates significantly higher binding affinity for the bacterial ribosome compared to minocycline and tetracycline. This is a primary driver of its enhanced potency and ability to overcome certain resistance mechanisms. Biophysical analyses quantified this difference in binding affinity [1].

Ribosome Binding Affinity Mechanism of Action Glycylcycline Potency

In Vitro Activity Against Rapidly Growing Mycobacteria (RGM): Tigecycline vs. Tetracycline and Minocycline

Tigecycline exhibits superior in vitro potency against clinically relevant rapidly growing mycobacteria (RGM) compared to tetracycline, minocycline, and doxycycline. A direct comparative study demonstrated that RGM isolates were 4- to 11-fold more susceptible to tigecycline [1]. Crucially, the MICs of tigecycline were unaffected by pre-existing tetracycline resistance in these strains [1].

Mycobacteriology Antimicrobial Susceptibility Testing Nontuberculous Mycobacteria

Evasion of TetM-Mediated Ribosomal Protection: Tigecycline vs. Tetracycline

A major mechanism of resistance to tetracyclines is ribosomal protection, mediated by proteins like TetM which chase the drug from the ribosome. Tigecycline is designed to evade this mechanism. Single-molecule FRET studies reveal that tigecycline prevents rescue by the tetracycline-resistance protein TetM, an effect not observed with tetracycline [1]. This is due to a unique stacking interaction with nucleobase C1054 in the ribosome's decoding site, which is absent in tetracycline binding [1].

Antibiotic Resistance Mechanisms Ribosomal Protection Proteins Structural Biology

Activity Against Tetracycline-Resistant Enterobacteriaceae: Tigecycline vs. Tetracycline

Tigecycline retains potent activity against many Enterobacteriaceae isolates that are resistant to tetracycline due to the common efflux pump determinants tet(A) to tet(E). A global surveillance study of 11,327 isolates, including 3,717 tetracycline-resistant strains, found that tetracycline resistance had only a modest impact on tigecycline potency, with up to a 2- to 4-fold increase in MIC, depending on the species [1]. In contrast, these same determinants confer high-level resistance to tetracycline itself [1].

Antimicrobial Resistance Gram-Negative Bacteria Efflux Pumps

Comparative In Vitro Potency Against Carbapenemase-Producing Enterobacterales: Tigecycline vs. Eravacycline and Omadacycline

In a comparative study against a collection of carbapenemase-producing Enterobacterales, tigecycline and eravacycline were the most active agents, while omadacycline showed no improvement over classic tetracyclines [1]. Tigecycline exhibited an MIC₅₀/MIC₉₀ of 0.5/1 mg/L, which was slightly lower (more potent) than eravacycline (1/2 mg/L) [1].

Carbapenem-Resistant Enterobacterales New Tetracyclines Antimicrobial Susceptibility

Tigecycline (CAS 220620-09-7): High-Impact Research and Procurement Application Scenarios


Targeted Research on Ribosomal Protection-Mediated Resistance

Tigecycline is the appropriate choice for laboratories investigating bacterial strains carrying ribosomal protection genes like tet(M) or tet(O). Unlike tetracycline, which is dislodged from the ribosome by TetM, tigecycline's binding mechanism prevents this rescue [1]. This makes it an essential tool compound for studying the evolution and function of ribosomal protection proteins and for screening novel inhibitors intended to overcome this type of resistance. Procuring tigecycline for this application ensures that experimental results are not confounded by a known resistance mechanism that inactivates first- and second-generation tetracyclines.

Antimicrobial Susceptibility Testing (AST) for Multidrug-Resistant Gram-Negative Pathogens

Tigecycline should be included in AST panels for clinical microbiology or surveillance studies targeting multidrug-resistant (MDR) Gram-negative bacteria, specifically carbapenem-resistant Enterobacterales (CRE) and Acinetobacter baumannii. Quantitative evidence shows tigecycline retains activity against many strains harboring common tetracycline efflux pumps (tet(A)-tet(E)) [2] and demonstrates potent in vitro activity against CRE [3]. Its inclusion provides a critical therapeutic option and epidemiological data point for pathogens with limited treatment choices, justifying its presence in specialized AST panels.

In Vitro Evaluation of Agents Against Rapidly Growing Mycobacteria (RGM)

For studies focused on rapidly growing mycobacteria (RGM), including the difficult-to-treat Mycobacterium abscessus and M. chelonae groups, tigecycline is a scientifically justified procurement over standard tetracyclines. A direct comparative study established that RGM isolates are 4- to 11-fold more susceptible to tigecycline than to tetracycline, minocycline, or doxycycline, and importantly, its activity is unaffected by pre-existing tetracycline resistance in these strains [4]. This makes tigecycline a key comparator agent for any new drug development or susceptibility survey involving RGM.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tigecycline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.